N-(1-methoxybutan-2-yl)pyridin-2-amine chemical structure and properties
N-(1-methoxybutan-2-yl)pyridin-2-amine chemical structure and properties
This technical guide provides an in-depth analysis of N-(1-methoxybutan-2-yl)pyridin-2-amine , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.
Structural Analysis, Synthesis, and Physicochemical Profiling
Executive Summary
N-(1-methoxybutan-2-yl)pyridin-2-amine is a secondary amine comprising a pyridine ring substituted at the 2-position with a chiral 1-methoxybutan-2-yl group. This scaffold represents a "privileged structure" in drug discovery, leveraging the 2-aminopyridine motif—a critical pharmacophore found in numerous FDA-approved therapeutics (e.g., antihistamines, analgesics, and kinase inhibitors).
The molecule functions as a bidentate hydrogen-bonding motif, capable of acting as both a donor (exocyclic N-H) and an acceptor (pyridine ring N), making it an ideal candidate for hinge-binding in kinase inhibitor design.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | N-(1-methoxybutan-2-yl)pyridin-2-amine |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| SMILES | CCC(COC)Nc1ccccn1 |
| Key Building Block | 1-methoxybutan-2-amine (CAS 63448-63-5) |
| Core Scaffold | 2-Aminopyridine |
| Chirality | The C2 position of the butyl chain is a stereocenter. The compound exists as (R) and (S) enantiomers. |
Structural Diagram (DOT)
The following diagram illustrates the chemical connectivity and the key pharmacophoric features.
Caption: Structural connectivity highlighting the donor-acceptor motif critical for biological interaction.
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 1.4 – 1.8 | Lipophilic enough for cell permeability but soluble enough for oral bioavailability. |
| TPSA (Topological Polar Surface Area) | ~41 Ų | Well below the 140 Ų threshold, indicating excellent passive membrane permeability. |
| pKa (Pyridine N) | ~6.8 | The pyridine nitrogen is basic. At physiological pH (7.4), it exists in equilibrium between neutral and protonated forms. |
| pKa (Exocyclic NH) | >14 (Not basic) | The lone pair is delocalized into the pyridine ring, rendering it non-basic. |
| H-Bond Donors | 1 (NH) | Critical for specific binding interactions. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, NH) | Facilitates water solubility and receptor binding. |
Synthesis Methodologies
Two primary pathways are recommended for synthesizing N-(1-methoxybutan-2-yl)pyridin-2-amine. The choice depends on the availability of starting materials (2-fluoropyridine vs. 2-chloropyridine).
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred method due to the high reactivity of 2-fluoropyridine toward amine nucleophiles.
-
Reagents: 2-Fluoropyridine, 1-methoxybutan-2-amine, DIPEA (Diisopropylethylamine).
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).
-
Conditions: 100°C – 120°C, 4–12 hours.
Protocol:
-
Charge a reaction vial with 2-fluoropyridine (1.0 equiv) and 1-methoxybutan-2-amine (1.2 equiv).
-
Add DIPEA (2.0 equiv) and anhydrous DMSO (5 vol).
-
Heat the mixture to 110°C under nitrogen atmosphere.
-
Monitor by LCMS for the disappearance of the fluoropyridine.
-
Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).
Method B: Buchwald-Hartwig Cross-Coupling
Used when 2-chloropyridine is the starting material (cheaper but less reactive in SNAr).
-
Reagents: 2-Chloropyridine, 1-methoxybutan-2-amine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), NaOtBu (Base).
-
Solvent: Toluene or Dioxane.
-
Conditions: 100°C, Inert Atmosphere (Argon).
Synthesis Workflow Diagram (DOT)
Caption: SNAr reaction pathway showing the convergence of the pyridine electrophile and amine nucleophile.
Biological Potential & Applications
The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry.
-
Kinase Inhibition:
-
The Pyridine N (Acceptor) and Exocyclic NH (Donor) form a classic "hinge-binding" motif.
-
This motif mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of protein kinases (e.g., CDKs, MAPKs).
-
The 1-methoxybutan-2-yl tail projects into the solvent-exposed region or the ribose-binding pocket, providing solubility and steric fit.
-
-
GPCR Ligands:
-
Substituted aminopyridines are frequent hits for Histamine receptors (H1/H4) and Serotonin receptors (5-HT).
-
The chiral center allows for stereoselective optimization of binding affinity.
-
-
Metal Ligands:
-
The pyridine nitrogen and the ether oxygen can potentially act as a hemilabile bidentate ligand (N,O-donor) in organometallic catalysis.
-
Safety & Handling
-
Hazards: Aminopyridines are generally toxic if swallowed and can cause skin/eye irritation.
-
Specific Risk: 2-Aminopyridines can block voltage-gated potassium channels (e.g., 4-aminopyridine is a known K+ channel blocker). Handle with care as a potential neurotoxin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine.
References
-
Synthesis of 2-Aminopyridines: A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]
-
Reactivity of Fluoropyridines: The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Royal Society of Chemistry (RSC). Available at: [Link][1]
-
Building Block Data: 1-methoxybutan-2-amine (CAS 63448-63-5).[2] PubChem.[3] Available at: [Link]
